molecular formula C7H8BrClFN B1271554 2-Bromo-4-fluorobenzylamine hydrochloride CAS No. 289038-14-8

2-Bromo-4-fluorobenzylamine hydrochloride

Cat. No. B1271554
M. Wt: 240.5 g/mol
InChI Key: PBCSNHSXUSMNOV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzylamine hydrochloride is a compound that has not been directly synthesized in the provided papers. However, related compounds and intermediates have been synthesized and studied, which can provide insights into the potential properties and reactivity of 2-Bromo-4-fluorobenzylamine hydrochloride. For instance, the synthesis of fluorobenzyl bromides as intermediates for asymmetric synthesis of fluorinated α-amino acids , and the synthesis of methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate involve similar bromo and fluoro substituents on a benzyl backbone.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, fluorination, and the formation of amine derivatives. For example, the preparation of [18F]fluorobenzyl bromides and the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine demonstrate the complexity of such syntheses. The procedures often require careful control of reaction conditions, such as temperature and stoichiometry, to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluorobenzylamine hydrochloride would be expected to feature a benzene ring substituted with bromo and fluoro groups, as well as an amine group. The presence of these substituents can influence the electronic properties of the molecule, as seen in the synthesis of multisubstituted triphenylenes and phenanthrenes , and the study of 2-hydroxy-5-nitrobenzyl bromide chemistry .

Chemical Reactions Analysis

Compounds with bromo and fluoro substituents on a benzyl backbone can participate in various chemical reactions. For example, the palladium-catalyzed coupling reactions , and the transformations involving halodeboronation demonstrate the reactivity of such moieties. The presence of an amine group would also allow for further functionalization and participation in reactions such as amination and the formation of amide bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-fluorobenzylamine hydrochloride can be inferred from related compounds. For instance, the synthesis of 3-Bromo-2-fluorobenzoic acid and 2-Fluoro-4-bromobiphenyl provide information on the potential purity and yield that can be expected from the synthesis of similar compounds. The presence of halogen substituents typically increases the density and boiling point of such compounds, while the amine group can contribute to higher solubility in polar solvents.

Scientific Research Applications

Metabolism Studies

  • Microsomal Metabolism Research : Research on the metabolism of halogenated anilines, including 2-bromo and 2-fluoro derivatives, has been conducted. These studies, using rat liver microsomal metabolism, identified metabolites such as benzyl alcohols, benzaldehydes, and secondary amines like halogenated N-(4'-aminobenzyl)-4-methylanilines. This research provides insights into the metabolism pathways and influences of different halogen substituents on the rate of metabolism (Boeren et al., 1992).

Corrosion Inhibition

  • Corrosion Inhibition Studies : A study on 4-Chloro-2-fluorobenzylamine Hydrochloride investigated its effectiveness in inhibiting corrosion of mild steel in HCl media. This research highlighted the compound's potential as a good corrosion inhibitor, particularly noting that its efficiency increases with concentration and decreases with temperature (Hussein, 2015).

Supramolecular Chemistry

  • Supramolecular Assemblies : The role of 4-fluorobenzylamine in forming diverse supramolecular architectures was explored. This compound, when combined with halide ions or metal chloride, can form various supramolecular salts. The study examined how strong hydrogen bonds and weak intermolecular interactions influence the self-assembly of these compounds (Wang et al., 2015).

Photodynamic Therapy

  • Photodynamic Therapy Research : A study on new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including 5-bromo and 4-fluorobenzylamine, showed potential in photodynamic therapy for cancer treatment. These compounds were characterized for their photophysical and photochemical properties, indicating their usefulness as Type II photosensitizers (Pişkin et al., 2020).

Medical Imaging

  • Medical Imaging Applications : A novel synthesis of 4-[(18)F]fluorobenzylamine and its use as a building block for PET radiotracers was reported. This synthesis is significant for developing new radiotracers for medical imaging, such as PET scans (Koslowsky et al., 2010).

Structural and Dynamical Properties

  • Molecular Structure Analysis : A study on the effects of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine explored the compound's conformations and tunneling motions. This research provides insights into how fluorine substitution affects molecular flexibility and dynamics (Calabrese et al., 2013).

Safety And Hazards

According to the safety data sheet, 2-Bromo-4-fluorobenzylamine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a cool, well-ventilated area, and kept away from oxidizing agents .

properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCSNHSXUSMNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378401
Record name 2-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzylamine hydrochloride

CAS RN

289038-14-8
Record name Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289038-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, 2-bromo-4-fluoro-, hydrochloride (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LR Donaldson, S Wallace, D Haigh… - Organic & …, 2011 - pubs.rsc.org
A Heck cyclisation approach is described for the rapid synthesis of a library of natural product-like small molecules, based on the phenanthridine core. The synthesis of a range of …
Number of citations: 18 pubs.rsc.org

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